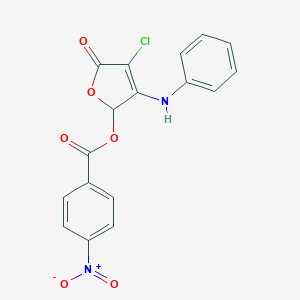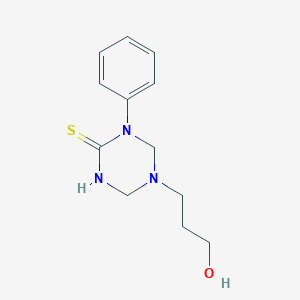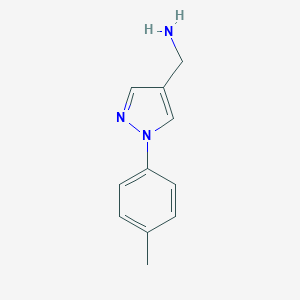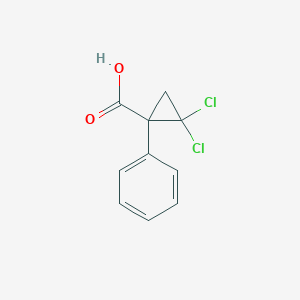
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is a complex organic compound with the molecular formula C17H11ClN2O6 This compound is characterized by its unique structure, which includes an anilino group, a chloro substituent, and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furanyl Ring: The initial step involves the formation of the 2,5-dihydro-2-furanyl ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Anilino Groups: The chloro and anilino groups are introduced through substitution reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while the anilino group can be introduced via nucleophilic substitution using aniline.
Esterification with 4-Nitrobenzoic Acid: The final step involves the esterification of the intermediate compound with 4-nitrobenzoic acid. This can be carried out using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives
Reduction Products: Amino derivatives
Substitution Products: Compounds with substituted nucleophiles
Applications De Recherche Scientifique
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable compound in drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The anilino group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. The chloro group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl benzoate
- 3-Anilino-4-chloro-5-oxo-2,5-dihydro-2-furanyl 4-methylbenzoate
Uniqueness
4-CHLORO-5-OXO-3-(PHENYLAMINO)-2,5-DIHYDROFURAN-2-YL 4-NITROBENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical processes.
Propriétés
Formule moléculaire |
C17H11ClN2O6 |
|---|---|
Poids moléculaire |
374.7g/mol |
Nom IUPAC |
(3-anilino-4-chloro-5-oxo-2H-furan-2-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H11ClN2O6/c18-13-14(19-11-4-2-1-3-5-11)17(26-16(13)22)25-15(21)10-6-8-12(9-7-10)20(23)24/h1-9,17,19H |
Clé InChI |
HUWFBAZUDSQEDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=O)OC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)
![({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid](/img/structure/B397056.png)


![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)
![2-({[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397063.png)
![2-({[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397066.png)

![2-({[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol](/img/structure/B397070.png)
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B397073.png)
![N'-(5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)-2-propylpentanohydrazide](/img/structure/B397074.png)
![7-chloro-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B397076.png)


